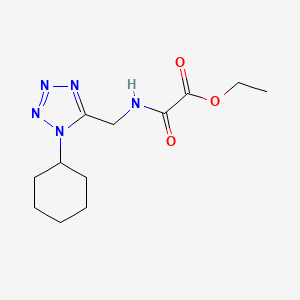

ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[(1-cyclohexyltetrazol-5-yl)methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMMCVCKRLDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and trimethylsilyl azide in the presence of a catalyst such as tetradecyltrimethylammonium bromide. This reaction is carried out in an aqueous micellar environment at room temperature, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has been synthesized as part of a series of tetrazole derivatives that demonstrated enhanced activity against various bacterial strains. In particular, derivatives with cyclohexyl substitutions showed improved efficacy compared to their non-substituted counterparts .

Anti-cancer Properties

Studies have suggested that tetrazole-containing compounds can inhibit cancer cell proliferation. Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has been evaluated in vitro for its cytotoxic effects against several cancer cell lines. The results indicated that the compound could induce apoptosis, making it a candidate for further development as an anti-cancer agent .

Synthesis of Novel Compounds

Multicomponent Reactions

The compound serves as a versatile building block in multicomponent reactions aimed at synthesizing complex heterocycles. A notable example is its use in a one-pot six-component reaction to produce linked tetrazole-triazole hybrids, which have shown promising biological activities . This approach simplifies synthesis while enhancing the diversity of chemical entities available for biological testing.

Drug Design and Development

Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is also explored within the context of structure-based drug design. Its unique structural features allow for modifications that can lead to the development of new pharmaceuticals targeting various diseases, particularly those involving microbial infections and cancer .

Pharmacological Insights

Mechanism of Action Studies

Investigations into the mechanism of action for tetrazole derivatives, including ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate, reveal potential pathways through which these compounds exert their biological effects. For instance, they may interact with specific enzyme targets or disrupt cellular signaling pathways critical for pathogen survival or cancer cell growth .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of α-ketoester derivatives with heterocyclic substituents. Key structural analogs include:

Key Observations :

- Heterocycle Impact : The tetrazole in the target compound offers higher acidity and hydrogen-bonding capacity compared to triazoles or thiazoles. This may enhance binding affinity in biological targets .

- Substituent Effects: Lipophilic groups (e.g., cyclohexyl) improve bioavailability, while electron-withdrawing substituents (e.g., cyano, chloro) modulate reactivity and electronic properties .

- Aromatic vs. Aliphatic Substituents : Cyclohexyl groups (aliphatic) enhance lipophilicity, whereas phenyl or pyridyl groups (aromatic) may favor π-π stacking in crystal packing or target interactions .

Physical and Chemical Properties

- Crystallinity and Packing : Triazole derivatives (e.g., compounds in ) form self-assembled dimers via O···π-hole tetrel bonding, whereas the target compound’s tetrazole ring may promote different intermolecular interactions (e.g., N-H···O) due to its higher polarity .

- Solubility: The cyclohexyl group in the target compound likely increases solubility in non-polar solvents compared to aromatic-substituted analogs (e.g., phenyl or pyridyl derivatives) .

Computational and Spectroscopic Analysis

- DFT Studies : Optimized geometries of triazole derivatives (e.g., ) align well with X-ray data, suggesting reliable computational models for predicting the target compound’s structure.

- Hirshfeld Surface Analysis : Used to rationalize intermolecular interactions in triazole analogs, a method applicable to the target compound’s tetrazole system .

Biological Activity

Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate, a compound featuring a tetrazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is characterized by the following structural features:

- Tetrazole Ring : Known for its ability to form hydrogen bonds and interact with biological targets.

- Cyclohexyl Group : Contributes to lipophilicity, potentially enhancing membrane permeability.

- Ethyl Ester : May influence solubility and bioavailability.

The molecular formula is , and the compound's synthesis typically involves the reaction of cyclohexylmethylamine with ethyl 2-oxoacetate under appropriate conditions.

Antihypertensive Effects

Research indicates that compounds with tetrazole structures often exhibit significant antihypertensive activity. For instance, studies have shown that derivatives of tetrazole can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate may share similar mechanisms of action, potentially leading to its use in treating cardiovascular diseases .

Antimicrobial Properties

Tetrazole derivatives are also noted for their antimicrobial activities. A review highlighted that various tetrazolium compounds possess antibacterial and antifungal properties. The biological activity of ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate against specific pathogens remains to be fully elucidated, but it is hypothesized that it may exhibit comparable effects due to the structural similarities with known active compounds .

Anti-inflammatory and Analgesic Effects

Compounds containing tetrazole rings have been reported to show anti-inflammatory and analgesic properties. The mechanism typically involves the modulation of inflammatory pathways and pain receptors. Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate may also contribute to these effects, although specific studies are required to confirm its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is critical for optimizing its biological activity. Research on related compounds suggests that modifications in the cyclohexyl group or variations in the tetrazole substituents can significantly impact binding affinities and biological efficacy against various targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole derivatives:

-

Antimicrobial Activity : A study demonstrated that certain tetrazole derivatives exhibited antimicrobial activity against a range of bacteria and fungi. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays, showcasing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Pathogen Compound A 50 E. coli Compound B 25 S. aureus - Antihypertensive Studies : Research on related tetrazoles indicated significant reductions in blood pressure in hypertensive animal models, suggesting potential therapeutic applications for managing hypertension .

- Anti-inflammatory Studies : Various derivatives have shown promise in reducing inflammation markers in vitro, indicating a potential role in treating inflammatory diseases .

Q & A

Q. Yield Optimization :

- Use triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency (yields ~55–89%) .

- Temperature control (60°C) during coupling enhances reaction kinetics without decomposition .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Advanced Research Question

Characterization Workflow :

NMR Spectroscopy :

- ¹H NMR identifies protons on the cyclohexyl and tetrazole groups (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; tetrazole CH₂ at δ 4.3–4.5 ppm) .

- ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) and the ester moiety (C-O at ~60–65 ppm) .

X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) is critical for resolving disorder in the cyclohexyl group .

- Twinned data may require SHELXPRO for macromolecular interfaces .

What mechanistic insights exist for the biological activity of related 2-oxoacetate derivatives, and how can structure-activity relationships (SAR) guide further studies?

Advanced Research Question

- Anticoagulant Activity : Analogues like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate inhibit clotting factors (e.g., Factor Xa) via hydrogen bonding with the oxoacetate moiety .

- SAR Considerations :

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities to thrombin or Factor Xa .

How can crystallographic data discrepancies arising from cyclohexyl group disorder be addressed?

Advanced Research Question

- Disorder Challenges : The cyclohexyl group often exhibits axial-equatorial chair flipping , leading to split positions in crystallographic models .

- Mitigation Strategies :

How do solvent polarity and reaction temperature influence the stereochemical outcome of the amide coupling step?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., THF, acetonitrile) stabilize the transition state, favoring amide bond formation over side reactions .

- Temperature Control :

What analytical strategies reconcile contradictory yield data in published syntheses?

Basic Research Question

- Yield Variability (e.g., 55% vs. 89%):

- Quality Control :

What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.